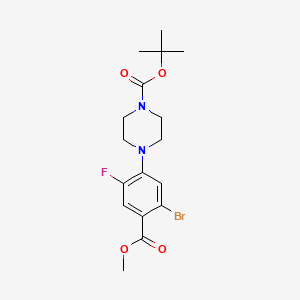

tert-Butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protective group and a substituted phenyl ring. The phenyl ring is functionalized with bromo (position 5), fluoro (position 2), and methoxycarbonyl (position 4) substituents. This structural motif is common in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules, such as kinase inhibitors or PROTACs (proteolysis-targeting chimeras) . The bromine atom enhances molecular weight and lipophilicity, while the fluorine and ester groups influence electronic properties and metabolic stability .

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-2-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrFN2O4/c1-17(2,3)25-16(23)21-7-5-20(6-8-21)14-10-12(18)11(9-13(14)19)15(22)24-4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXXYKFJYINITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution on the Phenyl Ring: The phenyl ring is functionalized with bromine, fluorine, and a methoxycarbonyl group. This can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be done using bromine or N-bromosuccinimide (NBS), fluorination using Selectfluor, and methoxycarbonylation using methyl chloroformate.

Coupling Reaction: The substituted phenyl ring is then coupled with the piperazine ring. This can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, where the phenyl ring is introduced as a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Carboxylic acids.

Reduction: Debrominated or defluorinated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound tert-Butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS No. 889858-12-2) is a significant molecule in medicinal chemistry and pharmaceutical research. Its structure includes a piperazine ring, which is often associated with various biological activities, particularly in drug development. This article explores its applications, focusing on scientific research, medicinal uses, and potential therapeutic benefits.

Drug Development

This compound is primarily utilized in the synthesis of pharmaceutical compounds due to its ability to modify biological activity through structural variations. The piperazine moiety is known for enhancing the solubility and bioavailability of drug candidates.

Research has indicated that compounds containing piperazine derivatives exhibit a range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential as antidepressants, with modifications leading to enhanced efficacy and reduced side effects.

- Antitumor Activity : Some studies suggest that fluorinated compounds can exhibit increased potency against various cancer cell lines, making this compound a candidate for further investigation in oncology.

Neuropharmacology

The presence of the piperazine ring allows for interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds like this compound may serve as lead compounds in developing new neuropharmacological agents.

Synthetic Intermediate

This compound can act as an intermediate in the synthesis of more complex molecules, particularly those aimed at targeting specific biological pathways or mechanisms. Its unique substituents allow for further functionalization, leading to diverse chemical libraries for screening.

Case Study 1: Antidepressant Research

A study conducted on various piperazine derivatives highlighted the antidepressant-like effects of compounds similar to this compound. Researchers observed significant improvement in behavior tests indicative of antidepressant activity in animal models when administered these derivatives.

Case Study 2: Antitumor Activity

In vitro studies have shown that fluorinated piperazine compounds can inhibit the growth of specific cancer cell lines, such as breast and lung cancers. The introduction of bromo and methoxycarbonyl groups was noted to enhance cytotoxicity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the other functional groups could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Fluorine/Methyl: The bromine atom in the target compound increases molecular weight (vs. 356.36 in ) and may enhance lipophilicity (ClogP ~3.5 estimated) compared to fluorine or methyl substituents.

- Methoxycarbonyl Group : The ester group in position 4 increases polarity and susceptibility to hydrolysis compared to methyl or trifluoromethyl substituents (e.g., ). This group is often a metabolic liability but can be optimized in prodrug strategies .

- Pyridine vs. Phenyl Core : Pyridine-containing analogues (e.g., ) exhibit altered electronic properties (basic nitrogen) and binding interactions in biological targets compared to phenyl derivatives.

Stability and Functional Group Compatibility

- Ester Hydrolysis : The methoxycarbonyl group is prone to hydrolysis under acidic or basic conditions. For example, tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate () may require protection during multi-step syntheses.

- Degradation in Simulated Fluids: Oxazolidinone-containing analogues (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting that the target compound’s ester group may also limit oral bioavailability unless stabilized.

Biological Activity

tert-Butyl 4-(5-bromo-2-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.24 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl piperazines exhibit a range of biological activities, including:

- Antidepressant Effects : Compounds in this class have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antimicrobial Properties : There is evidence that certain piperazine derivatives possess antimicrobial activity against a range of pathogens.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in tumor growth or microbial resistance.

- Interaction with Membrane Receptors : The compound could interact with various G-protein coupled receptors (GPCRs), affecting cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin pathways | |

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Activity against specific pathogens |

Table 2: Case Studies on Similar Compounds

Case Studies

- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of piperazine derivatives in animal models. The study reported significant reductions in despair behavior in forced swim tests, suggesting serotonin receptor involvement .

- Antitumor Activity : Research indicated that piperazine compounds could induce apoptosis in cancer cell lines through caspase activation. The study noted that structural modifications, such as those present in tert-butyl derivatives, enhanced cytotoxicity against specific cancer types .

- Antimicrobial Properties : A comparative study assessed the antimicrobial efficacy of various piperazine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain modifications increased activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.